molecular formula C15H22N2O3 B14289658 Phenol, 2-(di-4-morpholinylmethyl)- CAS No. 127704-26-1

Phenol, 2-(di-4-morpholinylmethyl)-

Cat. No.: B14289658
CAS No.: 127704-26-1
M. Wt: 278.35 g/mol
InChI Key: FPGCNELEVRCISV-UHFFFAOYSA-N
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Description

Phenol, 2-(di-4-morpholinylmethyl)-: is a phenolic compound characterized by the presence of a morpholine ring attached to the phenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(di-4-morpholinylmethyl)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of phenol with a morpholine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of phenolic compounds, including Phenol, 2-(di-4-morpholinylmethyl)-, often involves multi-step processes. These processes may include nitration of benzene, reduction to phenylamine, diazotization, and subsequent hydrolysis to yield the phenol derivative . The industrial methods are designed to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(di-4-morpholinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Electrophiles such as bromine or nitric acid.

Major Products Formed

Mechanism of Action

The mechanism of action of Phenol, 2-(di-4-morpholinylmethyl)- involves its interaction with various molecular targets. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its morpholine ring can interact with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-(di-4-morpholinylmethyl)- is unique due to the specific positioning of the morpholine ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to other phenolic compounds .

Properties

CAS No.

127704-26-1

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

2-(dimorpholin-4-ylmethyl)phenol

InChI

InChI=1S/C15H22N2O3/c18-14-4-2-1-3-13(14)15(16-5-9-19-10-6-16)17-7-11-20-12-8-17/h1-4,15,18H,5-12H2

InChI Key

FPGCNELEVRCISV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2O)N3CCOCC3

Origin of Product

United States

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